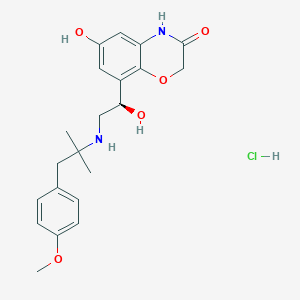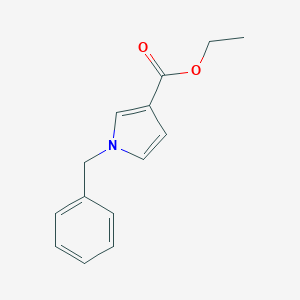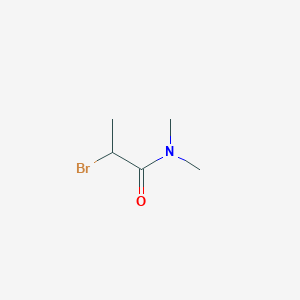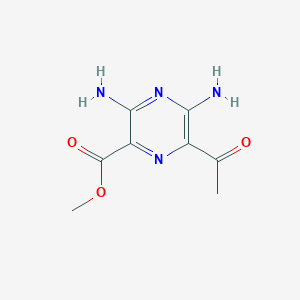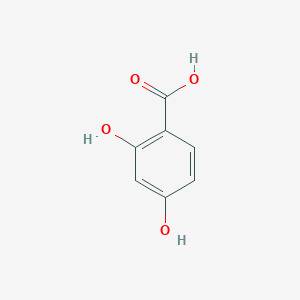![molecular formula C19H26N2O B146738 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde CAS No. 136906-08-6](/img/structure/B146738.png)
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde, also known as DPA-BTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
The mechanism of action of 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde involves its ability to bind to specific receptors in the brain and other organs, leading to various biochemical and physiological effects. Specifically, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to bind to serotonin transporters, leading to the inhibition of serotonin reuptake and increased levels of serotonin in the brain. This can help in the treatment of various mental disorders, as serotonin is known to play a crucial role in regulating mood and emotions.
生化和生理效应
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to have various biochemical and physiological effects, including the inhibition of serotonin reuptake, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. Additionally, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to have antioxidant properties, which can help in reducing oxidative stress and inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde in lab experiments is its high selectivity and potency, making it a useful tool for studying various biological processes. Additionally, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde is relatively easy to synthesize and purify, making it readily available for use in various experiments. However, one of the limitations of using 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde, including the development of new drugs based on its scaffold, the study of its potential use in treating various mental disorders and cancers, and the exploration of its potential toxicity and safety profile. Additionally, further research is needed to understand the full range of biochemical and physiological effects of 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde and its mechanism of action.
合成方法
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde can be synthesized through a multi-step process involving the reaction of various chemicals, including 2-nitrobenzaldehyde, propylamine, and sodium borohydride. The reaction results in the formation of 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde, which can then be purified using various techniques such as column chromatography.
科学研究应用
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to act as a selective serotonin reuptake inhibitor, which can help in the treatment of various mental disorders such as depression and anxiety. In cancer research, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been shown to inhibit the growth of cancer cells, making it a potential candidate for developing anti-cancer drugs. Additionally, 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde has been studied for its potential use in drug discovery, as it can act as a scaffold for developing new drugs with improved efficacy and selectivity.
属性
CAS 编号 |
136906-08-6 |
|---|---|
产品名称 |
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde |
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC 名称 |
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde |
InChI |
InChI=1S/C19H26N2O/c1-3-9-21(10-4-2)16-7-5-14-6-8-18-19(17(14)11-16)15(13-22)12-20-18/h6,8,12-13,16,20H,3-5,7,9-11H2,1-2H3 |
InChI 键 |
DSEPKSLFXGYPIU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
规范 SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
其他 CAS 编号 |
163562-15-0 |
同义词 |
8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (R)-isomer 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (S)-isomer 8-dbic OSU 191 OSU-191 OSU191 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



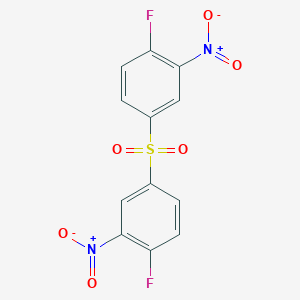
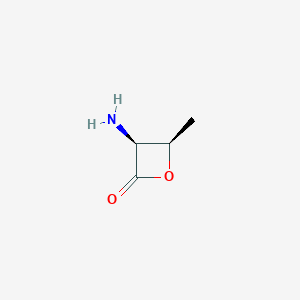
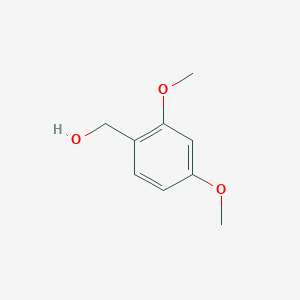
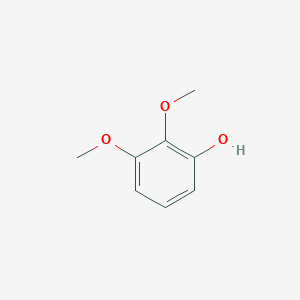
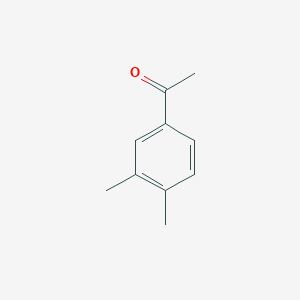
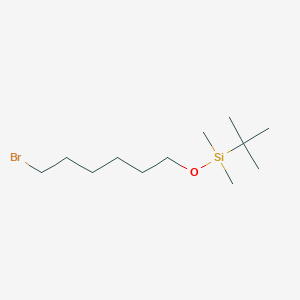
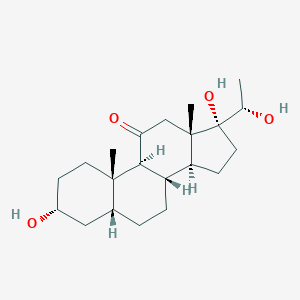
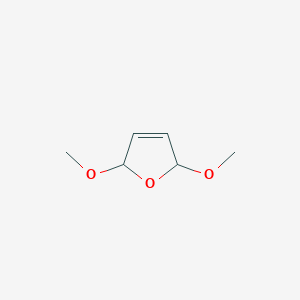
![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
